
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide is a complex organic compound that features a combination of sulfanyl, imidazolidinyl, and propanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the imidazolidinyl group: This can be achieved by reacting an appropriate amine with an aldehyde or ketone under acidic conditions to form the imidazolidine ring.
Attachment of the dodecylsulfanyl group:
Formation of the propanamide group: The final step involves the formation of the propanamide group by reacting the intermediate with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
作用機序
The mechanism of action of 3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The imidazolidinyl group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. The propanamide group can form hydrogen bonds with biological molecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and histamine.
Sulfanyl compounds: Compounds containing the sulfanyl group, such as thiols and thioethers.
Propanamide derivatives: Compounds containing the propanamide group, such as N-alkylpropanamides.
Uniqueness
3-(Dodecylsulfanyl)-2-methyl-N-(2-(2-(propan-2-yl)imidazolidin-1-yl)ethyl)propanamide is unique due to the combination of these functional groups in a single molecule, providing a diverse range of chemical and biological activities. This combination allows for multiple interactions with biological targets, making it a versatile compound for research and development.
特性
CAS番号 |
92400-09-4 |
|---|---|
分子式 |
C24H49N3OS |
分子量 |
427.7 g/mol |
IUPAC名 |
3-dodecylsulfanyl-2-methyl-N-[2-(2-propan-2-ylimidazolidin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C24H49N3OS/c1-5-6-7-8-9-10-11-12-13-14-19-29-20-22(4)24(28)26-16-18-27-17-15-25-23(27)21(2)3/h21-23,25H,5-20H2,1-4H3,(H,26,28) |
InChIキー |
MQAYLWPIQBLFRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCC(C)C(=O)NCCN1CCNC1C(C)C |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



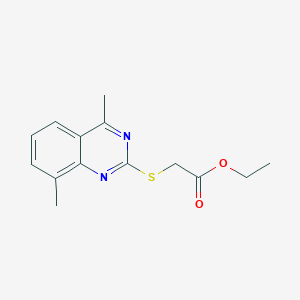
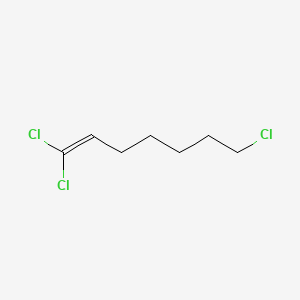
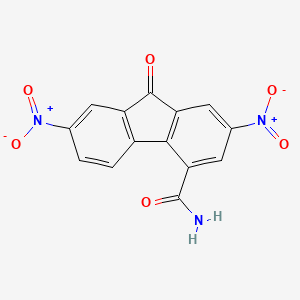


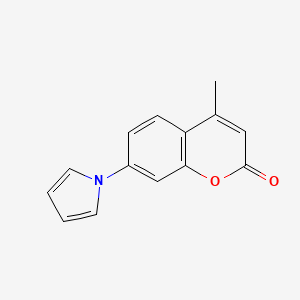


![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
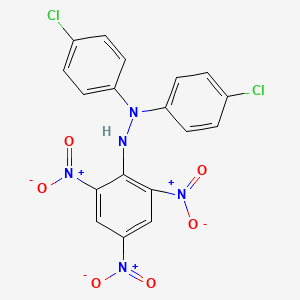
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
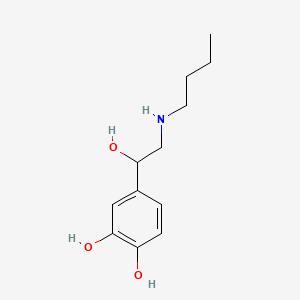
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
